molecular formula C26H32N6O6S2 B3020889 1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide CAS No. 391219-99-1

1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide

Cat. No.: B3020889
CAS No.: 391219-99-1
M. Wt: 588.7
InChI Key: UOKBUUNZWVKYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, sulfonamide group, and a formamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide involves multiple steps, starting with the preparation of the 4,6-dimethylpyrimidine-2-ylamine. This intermediate is then reacted with sulfonyl chloride to form the sulfonamide derivative. The final step involves the coupling of this intermediate with the formamide derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: Shares the pyrimidine ring structure but lacks the sulfonamide and formamide groups.

    N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Contains a similar pyrimidine ring but has different substituents.

    1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols: Features a pyrimidine ring with different functional groups.

Uniqueness

1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide is unique due to its combination of a pyrimidine ring, sulfonamide group, and formamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a pyrimidine moiety, a sulfonamide group, and various aromatic components, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₃N₃O₄S, and its structure can be represented as follows:

IUPAC Name 1[(4[(4,6dimethylpyrimidin2yl)sulfamoyl]phenylcarbamoyl)amino]N(4methylbenzenesulfonyl)Npentylformamide\text{IUPAC Name }this compound

Key Features:

  • Pyrimidine Moiety: Contributes to the compound's interaction with biological targets.
  • Sulfonamide Group: Known for antibacterial and antifungal properties.
  • Aromatic Substituents: Enhance lipophilicity and biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, leading to various biological effects depending on the target enzyme and pathway involved. The sulfonamide group is particularly significant in this regard, as it has been shown to exhibit antimicrobial activity through inhibition of bacterial folate synthesis pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Description
Antimicrobial Inhibits growth of bacteria by disrupting folate synthesis.
Antifungal Effective against various fungal strains.
Anticancer Potential effects on cancer cell proliferation.
Enzyme Inhibition Targets specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Activity: A study demonstrated that compounds with a similar structural framework showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.
  • Antifungal Properties: Another investigation highlighted the efficacy of related sulfonamide derivatives against Candida albicans, suggesting that the presence of the pyrimidine ring enhances antifungal activity through increased membrane permeability .
  • Cancer Research: Recent studies explored the anticancer potential of related compounds, revealing that they can induce apoptosis in various cancer cell lines by activating caspase pathways .

Properties

IUPAC Name

3-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]-1-(4-methylphenyl)sulfonyl-1-pentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O6S2/c1-5-6-7-16-32(40(37,38)23-12-8-18(2)9-13-23)26(34)30-25(33)29-21-10-14-22(15-11-21)39(35,36)31-24-27-19(3)17-20(4)28-24/h8-15,17H,5-7,16H2,1-4H3,(H,27,28,31)(H2,29,30,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKBUUNZWVKYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C(=O)NC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.